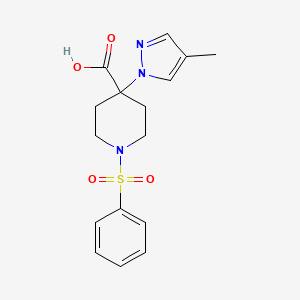![molecular formula C15H18N2O5S B5379277 N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide, also known as NSC-320846, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets specific proteins involved in cancer cell proliferation and survival. In
Mecanismo De Acción
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide works by inhibiting the activity of specific proteins involved in cancer cell proliferation and survival. Specifically, it targets the protein Hsp90, which is involved in the stabilization and activation of many other proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide disrupts the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells, as well as their ability to invade and metastasize to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it has been extensively studied and has been found to be effective against a wide range of cancer cell lines. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it is still in the early stages of development and has not yet been tested in clinical trials.
Direcciones Futuras
There are a number of future directions for N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide. One area of research is to further explore the mechanism of action of this compound and to identify other proteins that it may target. Another area of research is to investigate the potential use of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research may focus on developing new formulations of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide that can be more easily administered and have fewer side effects.
Métodos De Síntesis
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is followed by the reaction of 2-methoxybenzoyl chloride with N-ethyl-2-aminoethanol to form N-ethyl-2-(2-methoxybenzoylamino)ethanol. The final step involves the reaction of N-ethyl-2-(2-methoxybenzoylamino)ethanol with 2-furaldehyde and sodium bisulfite to form N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-16-15(18)13-9-12(6-7-14(13)21-2)23(19,20)17-10-11-5-4-8-22-11/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNBXYEEJAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)
![(3-fluoro-4-methoxyphenyl){1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}methanone](/img/structure/B5379257.png)
![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide](/img/structure/B5379284.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)
